molecular formula C5H7N3O2 B1396639 3-(1H-1,2,3-Triazol-4-yl)propanoic acid CAS No. 1225439-19-9

3-(1H-1,2,3-Triazol-4-yl)propanoic acid

Cat. No. B1396639
M. Wt: 141.13 g/mol
InChI Key: JYKLORHRQMBGDN-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-4-yl)propanoic acid is a chemical compound with the molecular formula C5H7N3O2 . It is a solid substance with a molecular weight of 141.13 . The compound is also known by its IUPAC name, 3-(1H-1,2,4-triazol-1-yl)propanoic acid .


Synthesis Analysis

The synthesis of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid and its analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid can be represented by the InChI code 1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10) . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Physical And Chemical Properties Analysis

3-(1H-1,2,3-Triazol-4-yl)propanoic acid is a solid substance . It has a molecular weight of 141.13 and is stored in a freezer .

Scientific Research Applications

Synthesis and Structural Characterization

3-(1H-1,2,3-Triazol-4-yl)propanoic acid and its derivatives are primarily involved in synthesis processes. For instance, Yan Shuang-hu (2014) reported the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, highlighting the compound's role in the formation of other chemically significant molecules (Yan Shuang-hu, 2014).

Biologic Evaluation for Brain Tumor Imaging

One of the significant applications of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid derivatives is in the field of medical imaging, particularly for brain tumors. McConathy et al. (2010) synthesized and evaluated the (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid in a rat brain tumor model using positron emission tomography (PET). This study underscores the potential of these compounds in the development of novel imaging agents for brain tumors (McConathy et al., 2010).

Synthesis of Novel Derivatives

3-(1H-1,2,3-Triazol-4-yl)propanoic acid is also used as a precursor in the synthesis of various novel compounds. Jadhav et al. (2008) discussed the synthesis of novel benzo[d]-imidazole derivatives by condensing o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid, indicating the compound's versatility in creating diverse chemical structures (Jadhav et al., 2008).

Photophysical Properties for Fluorescent Biomarkers

The triazolyl compounds derived from 3-(1H-1,2,3-Triazol-4-yl)propanoic acid have applications in the development of fluorescent biomarkers. Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from similar compounds, demonstrating their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).

One-Pot Synthesis Methodology

The compound is also instrumental in one-pot synthesis methods. Pokhodylo et al. (2017) developed a one-pot method for synthesizing 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters, showcasing its role in efficient and streamlined chemical synthesis processes (Pokhodylo et al., 2017).

Safety And Hazards

The safety information for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid indicates that it has several hazard statements including H302, H315, H319, H335 . The precautionary statement includes P261 . The compound is labeled with the GHS07 pictogram and has a signal word of 'Warning’ .

properties

IUPAC Name

3-(2H-triazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,1-2H2,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKLORHRQMBGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3-Triazol-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Behroz, P Durkin, S Grätz, M Seidel… - … A European Journal, 2019 - Wiley Online Library
Albicidin is a recently described natural product that strongly inhibits bacterial DNA gyrase. The pronounced activity, particularly against Gram‐negative bacteria, turns it into a promising …
H Li, Q Huang, C Chen, B Xu, HY Wang… - Journal of Medicinal …, 2017 - ACS Publications
The free fatty acid receptor GPR40 is predominantly expressed in pancreatic β-cells and enhances insulin secretion in a glucose dependent manner. Therefore, GPR40 agonists are …
Number of citations: 16 pubs.acs.org
RP Bywater - Plos one, 2018 - journals.plos.org
It is well known that proteins are built up from an alphabet of 20 different amino acid types. These suffice to enable the protein to fold into its operative form relevant to its required …
Number of citations: 9 journals.plos.org
A Bhagwat - 2016 - harvest.usask.ca
Dihydrodipicolinate synthase (DHDPS) is an enzyme which catalyzes the first step of the lysine biosynthesis pathway in bacteria and plants. Deletion of the gene encoding DHDPS …
Number of citations: 0 harvest.usask.ca
S Molavipordanjani, S Emami… - Current Medicinal …, 2019 - ingentaconnect.com
Background: Alzheimer’s disease (AD) is an age-related progressive neurodegenerative disease. Its prominent hallmarks are extracellular deposition of β-amyloids (amyloid plaques), …
Number of citations: 4 www.ingentaconnect.com
JK Murray, K Biswas, JR Holder, A Zou, J Ligutti… - Bioorganic & medicinal …, 2015 - Elsevier
Many efforts are underway to develop selective inhibitors of the voltage-gated sodium channel Na V 1.7 as new analgesics. Thus far, however, in vitro selectivity has proved difficult for …
Number of citations: 32 www.sciencedirect.com
I Behroz - 2021 - depositonce.tu-berlin.de
In the light of the rapid emergence and spread of multidrug-resistant (MDR) pathogens and the dwindling options for the treatment of infected patients with conventional antibiotics, it is …
Number of citations: 4 depositonce.tu-berlin.de

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